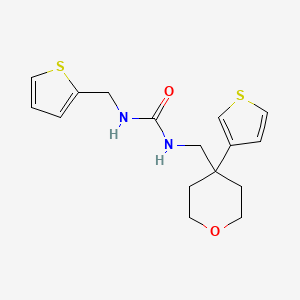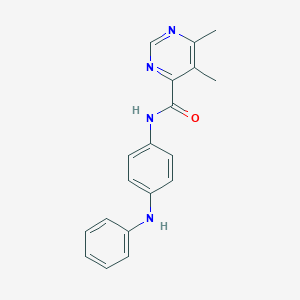![molecular formula C25H29BrN4OS B2535319 2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1216459-68-5](/img/structure/B2535319.png)
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The spiro[4.5]decadiene moiety could potentially be synthesized through a Pd-catalyzed decarboxylation . The triazole ring could be formed through a cyclization reaction, and the bromophenyl and dimethylphenyl groups could be introduced through electrophilic aromatic substitution reactions.Aplicaciones Científicas De Investigación
Biological Effects of Acetamide Derivatives
Acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been extensively studied for their biological effects. These studies contribute to understanding the toxicology of acetamide compounds, emphasizing their commercial importance and the biological consequences of exposure. The research underscores the variation in biological responses among different acetamide derivatives, which reflects the diversity in their chemical structures and potential applications in medicine and industry (Kennedy, 2001).
Antituberculosis Activity of Organotin Compounds
Organotin complexes have shown promising antituberculosis activity, offering a novel approach to treating this infectious disease. Studies reveal that the antituberculosis efficacy of organotin complexes varies with the nature of the ligand, the organic groups attached to tin, and the structural configuration of the compound. This variability indicates the potential for designing organotin-based therapeutics with optimized efficacy against tuberculosis (Iqbal, Ali, & Shahzadi, 2015).
Environmental Protection through Adsorption of Pharmaceuticals
The adsorptive removal of pharmaceutical compounds like acetaminophen from water highlights the environmental applications of chemical research. This approach addresses the challenges posed by pharmaceutical pollutants in water bodies, offering strategies for mitigating their environmental impact. The efficiency of various adsorbents in removing acetaminophen underscores the potential for developing effective water treatment technologies (Igwegbe et al., 2021).
Analgesic Mechanisms of Acetaminophen
Research into the analgesic mechanisms of acetaminophen has expanded our understanding of pain management. The identification of novel pathways through which acetaminophen induces analgesia, such as its metabolization to AM404 and subsequent action on specific receptors, provides insights into developing new analgesic therapies with reduced side effects (Ohashi & Kohno, 2020).
Propiedades
IUPAC Name |
2-[[2-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN4OS/c1-4-30-13-11-25(12-14-30)28-23(19-6-8-20(26)9-7-19)24(29-25)32-16-22(31)27-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXCFYKHRSWOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

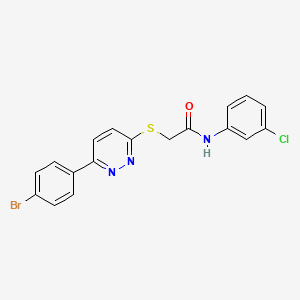
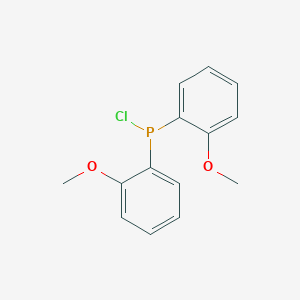
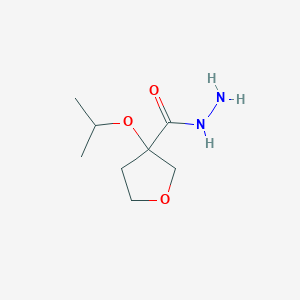
![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)
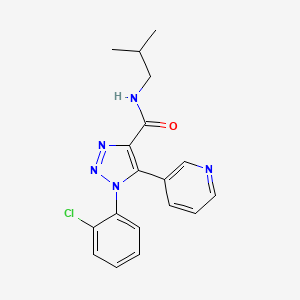
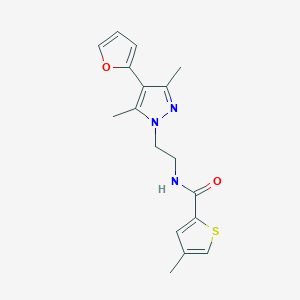
![5-(2-hydroxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2535247.png)
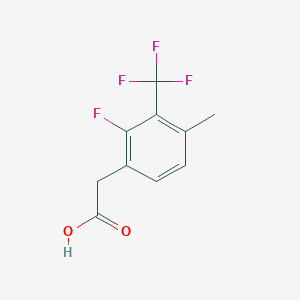
![1-Azabicyclo[2.2.1]heptan-3-OL](/img/structure/B2535250.png)

![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)
![N,N-dimethyl{4-[(4-nitroanilino)carbonyl]phenyl}sulfamate](/img/structure/B2535257.png)
